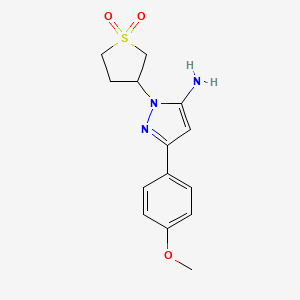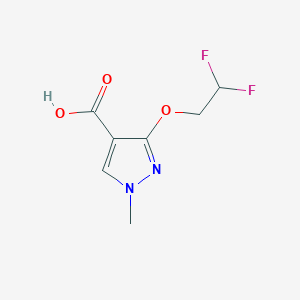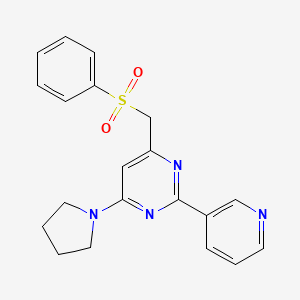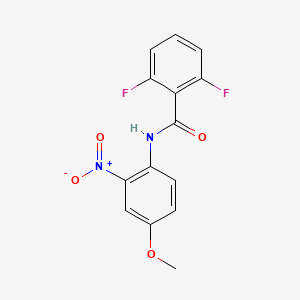![molecular formula C25H20FN3O B2882034 8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 902515-04-2](/img/structure/B2882034.png)
8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline, also known as FM-PQ, is a novel small molecule compound that has been recently developed for scientific research purposes. This compound has shown promising results in various preclinical studies and has the potential to be used in the development of new therapeutics for the treatment of various diseases.
Applications De Recherche Scientifique
Antitubercular Activity
Research on novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, synthesized via SnCl(2)·2H(2)O catalyzed one-pot Povarov reaction, showed significant antitubercular activity against Mycobacterium tuberculosis H37Rv. Among the compounds screened, certain isomeric pyranoquinoline analogues demonstrated potent antitubercular effects, highlighting the potential of such compounds in tuberculosis treatment (Kantevari et al., 2011).
Fluorophores in Biochemistry and Medicine
Quinoline derivatives, including aminoquinolines, are known for their efficiency as fluorophores and are extensively utilized in biochemistry and medicine for the study of various biological systems. These derivatives are under continuous investigation for their potential as more sensitive and selective compounds, indicating their broad application scope in scientific research (Aleksanyan & Hambardzumyan, 2013).
Dual-targeting Antibacterial Agents
A study on 8-methoxy-quinazoline-2,4-diones demonstrated their activity against quinolone-resistant gyrases and suggested their potential as dual-targeting agents against Staphylococcus aureus, given their similar efficacy against both gyrase and topoisomerase IV. This highlights the role of quinoline derivatives in developing new antibacterial strategies to combat resistance (Oppegard et al., 2010).
Photophysical and Electrochemical Properties
The study of fluorine-substituted 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline fluorescent dyes revealed significant findings regarding their photophysical (such as fluorescence life times and quantum efficiency) and electrochemical properties. These properties are crucial for applications in fluorescent dye development and have implications for various scientific research domains, including material science and bioimaging (Szlachcic & Uchacz, 2018).
ATM Kinase Inhibition
The discovery of novel 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase presents a significant advancement in the treatment of diseases related to ATM dysfunction. These compounds showed efficacy in disease-relevant models, suggesting their potential therapeutic applications (Degorce et al., 2016).
Propriétés
IUPAC Name |
8-fluoro-5-[(3-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-6-8-18(9-7-16)24-22-15-29(14-17-4-3-5-20(12-17)30-2)23-11-10-19(26)13-21(23)25(22)28-27-24/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSRIEOIXMGGCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=C3C=C(C=C4)F)CC5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-fluoro-5-(3-methoxybenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propanamide](/img/structure/B2881951.png)


![(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenylquinolin-4-yl)methanone](/img/structure/B2881955.png)

![4-butoxy-N-(2-phenyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2881957.png)


![2-[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2881963.png)

![methyl 4-(2-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2881966.png)
![2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2881967.png)
![ethyl N-{3-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)imino]-2-cyanopropanoyl}carbamate](/img/structure/B2881968.png)
![N-(2-methoxyethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2881974.png)